molecular formula C23H38N4O3S B1676924 Naluzotan CAS No. 740873-06-7

Naluzotan

Numéro de catalogue B1676924
Numéro CAS: 740873-06-7
Poids moléculaire: 450.6 g/mol
Clé InChI: SPWZXWDPAWDKQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Naluzotan (INN, USAN; PRX-00023) is a serotonergic drug of the phenylpiperazine class . It was under investigation by EPIX Pharmaceuticals Inc for the treatment of generalized anxiety disorder and major depressive disorder . It is classified as a small molecule and is currently in the investigational stage .


Molecular Structure Analysis

Naluzotan has a molecular formula of C23H38N4O3S . Its average mass is 450.64 Da and its monoisotopic mass is 450.266462274 Da . The structure of Naluzotan is complex, involving multiple functional groups including a phenylpiperazine moiety .

Propriétés

IUPAC Name

N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N4O3S/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWZXWDPAWDKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995527
Record name Naluzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naluzotan

CAS RN

740873-06-7
Record name N-[3-[4-[4-[[(Cyclohexylmethyl)sulfonyl]amino]butyl]-1-piperazinyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740873-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naluzotan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740873067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naluzotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05562
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naluzotan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALUZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ54E5B4EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naluzotan
Reactant of Route 2
Reactant of Route 2
Naluzotan
Reactant of Route 3
Naluzotan
Reactant of Route 4
Reactant of Route 4
Naluzotan
Reactant of Route 5
Reactant of Route 5
Naluzotan
Reactant of Route 6
Naluzotan

Citations

For This Compound
35
Citations
V Chawan, A Phatak, K Gawand, S Badwane… - Int J Basic Clin …, 2016 - core.ac.uk
Epilepsy is a common neurological disorder affecting 0.5-1% of the population in India. Majority of patients respond to currently available antiepileptic drugs (AEDs), but a small …
Number of citations: 1 core.ac.uk
VD Kirchhoff, HTT Nguyen, JK Soczynska… - Expert opinion on …, 2009 - Taylor & Francis
… Naluzotan is a specific 5-HT 1A receptor agonist under development for the treatment of … Although naluzotan demonstrated antidepressant (and anxiolytic) properties, naluzotan was not …
Number of citations: 24 www.tandfonline.com
M Mula, JW Sander - Expert Opinion on Pharmacotherapy, 2019 - Taylor & Francis
… Naluzotan is another 5HT1A receptor agonist and is similar to Buspirone but clinical data … -controlled, cross-over Phase II study of Naluzotan (PRX-00023) for the adjunctive treatment of …
Number of citations: 14 www.tandfonline.com
N Delanty, HS White - The Treatment of Epilepsy, 2015 - Wiley Online Library
… PRX-00023 (naluzotan) is a 5HT1A receptor agonist which has advanced to clinical trials for the treatment of epilepsy mostly on the basis of results of human positron emission …
Number of citations: 3 onlinelibrary.wiley.com
AM Waszkielewicz, A Gunia, N Szkaradek… - Bioorganic & medicinal …, 2013 - Elsevier
A series of new xanthone derivatives with piperazine moiety [1–7] was synthesized and evaluated for their pharmacological properties. They were subject to binding assays for α 1 and …
Number of citations: 42 www.sciencedirect.com
DS Malar, P Thitilertdecha, KS Ruckvongacheep… - CNS drugs, 2023 - Springer
The sigma-1 receptor is a 223 amino acid-long protein with a recently identified structure. The sigma-2 receptor is a genetically unrelated protein with a similarly shaped binding pocket …
Number of citations: 3 link.springer.com
ME Aboutabl - Egyptian Pharmaceutical Journal, 2018 - journals.lww.com
Epilepsy remains one of the most challenging diseases worldwide. According to the WHO,∼ 50 million people around the world experience epilepsy with all its implications on the …
Number of citations: 7 journals.lww.com
W Löscher, H Klitgaard, RE Twyman… - Nature reviews drug …, 2013 - nature.com
Despite the introduction of over 15 third-generation anti-epileptic drugs, current medications fail to control seizures in 20–30% of patients. However, our understanding of the …
Number of citations: 632 www.nature.com
M Tallarico, M Pisano, A Leo, E Russo… - Current …, 2023 - ingentaconnect.com
People with epilepsy (PWE) are more likely to develop depression and both these complex chronic diseases greatly affect health-related quality of life (QOL). This comorbidity …
Number of citations: 4 www.ingentaconnect.com
H Kaur, B Kumar, B Medhi - Eneurologicalsci, 2016 - Elsevier
… PRX-0023 (Naluzotan) is a serotonergic drug which acts via 5-HT1 A receptor. Currently, the researchers are investigating the effects of the experimental medication PRX-00023 on …
Number of citations: 33 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.